molecular formula C10H7ClFN3O2 B6344403 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240571-40-7

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No. B6344403
CAS RN: 1240571-40-7
M. Wt: 255.63 g/mol
InChI Key: XONZZSHBNAXTOH-UHFFFAOYSA-N
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Description

“1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C10H7ClFN3O2 and a molecular weight of 255.63 .

Scientific Research Applications

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole has been used in a number of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been used as a starting material for the synthesis of various biologically active compounds, such as indoles, imidazoles, and quinolines. It has also been used as a precursor for the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters. In addition, this compound has been used as a reagent in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and xenobiotics. It is also believed that the compound may act as a modulator of the activity of certain proteins involved in the immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and xenobiotics. It is also believed that the compound may act as a modulator of the activity of certain proteins involved in the immune response.

Advantages and Limitations for Lab Experiments

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a starting material for the synthesis of a wide range of biologically active compounds. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of reactions.

Future Directions

Future research on 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole should focus on understanding its mechanism of action and exploring its potential applications in medicinal chemistry and materials science. In addition, further research should be conducted to identify potential side effects and to assess its safety and toxicity. Finally, research should be conducted to develop new synthetic methods for the production of this compound and its derivatives.

Synthesis Methods

The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole begins with the condensation of 3-chloro-2-fluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, such as sulfuric acid, to form 1-(3-chloro-2-fluorophenyl)methyl-3-hydrazin-1H-pyrazole. This compound is then treated with nitrous acid to form the nitro derivative, 1-(3-chloro-2-fluorophenyl)methyl-3-nitro-1H-pyrazole. The reaction is carried out in an aqueous medium at a temperature of 80-90°C.

properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-3-1-2-7(10(8)12)6-14-5-4-9(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONZZSHBNAXTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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